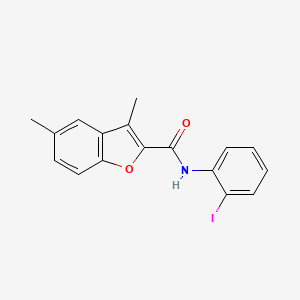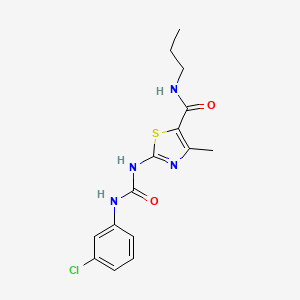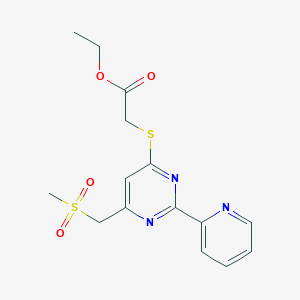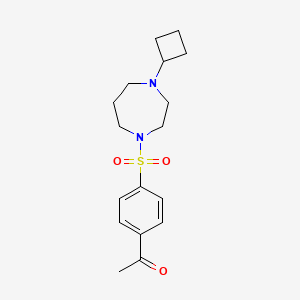![molecular formula C15H19N3O2 B2879160 2-[(2,6-二甲基吗啉)甲基]-4(3H)-喹唑啉酮 CAS No. 866010-64-2](/img/structure/B2879160.png)
2-[(2,6-二甲基吗啉)甲基]-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone” is a chemical compound . It is a derivative of quinazolinone, which is a nitrogen-containing heterocycle that consists of a benzene ring fused with a pyrimidine ring . Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
The synthesis of quinazolinones can be classified into three categories based on the substitution patterns of the ring system: 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Various modifications to the substitutions around the quinazolinone system can change their biological activity significantly due to changes in their physicochemical properties .Chemical Reactions Analysis
Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .科学研究应用
1. 缓蚀
喹唑啉酮衍生物,包括 2-[(2,6-二甲基吗啉)甲基]-4(3H)-喹唑啉酮的变体,因其作为缓蚀剂的有效性而受到研究。Errahmany 等人(2020 年)的一项研究探讨了喹唑啉酮衍生物在酸性环境中对低碳钢腐蚀的抑制效率。这些衍生物显示出显着的抑制作用,表明它们在保护金属表面免受腐蚀方面的潜在应用 (Errahmany 等,2020)。
2. 抗惊厥活性
喹唑啉酮化合物已被合成并评估其抗惊厥特性。Noureldin 等人(2017 年)报道了喹唑啉酮衍生物的合成及其有希望的抗惊厥活性,如抗惊厥药物开发计划协议所示。这项研究证明了喹唑啉酮化合物在开发新的抗惊厥药物中的潜力 (Noureldin 等,2017)。
3. 抗肿瘤活性
还对喹唑啉酮衍生物的抗肿瘤特性进行了研究。Al-Obaid 等人(2009 年)合成了新的喹唑啉酮衍生物,并使用国家癌症研究所的抗肿瘤筛选方案评估了它们的抗肿瘤活性。其中一些化合物表现出有希望的抗肿瘤活性,表明喹唑啉酮类似物在癌症治疗中的潜力 (Al-Obaid 等,2009)。
4. 抗癌剂的合成
喹唑啉酮衍生物也用作新型抗癌剂合成的中间体。Li 等人(2010 年)描述了使用喹唑啉酮化合物作为关键中间体合成新型 4-苯胺基喹唑啉衍生物的过程,这些衍生物是潜在的抗癌剂 (Li 等,2010)。
5. 抗炎和抗癌剂
喹唑啉酮与其他药效团的结合已被探索用于增强生物活性。Kumar 等人(2018 年)合成了喹诺酮取代的喹唑啉酮,并评估了它们的抗炎和抗癌活性。这项研究突出了喹唑啉酮衍生物在设计有效的抗炎和抗癌药物中的潜力 (Kumar 等,2018)。
属性
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMKLDEUKVTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)



![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)
![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)

